molecular formula C10H12N4O B2689547 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 2384696-21-1

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No. B2689547
CAS RN: 2384696-21-1
M. Wt: 204.233
InChI Key: CRZIWRDYUUYWHR-UHFFFAOYSA-N
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Description

The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is a heterocyclic organic compound with a molecular weight of 137.18 . It is an oil at room temperature .


Molecular Structure Analysis

The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has a molecular formula of C7H11N3 . Its InChI code is 1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) .


Physical And Chemical Properties Analysis

The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” is an oil at room temperature . It has a molecular weight of 137.18 .

Scientific Research Applications

Heterocyclic Compound Synthesis

1,3,4-Oxadiazoles like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole react with angle-strained alkenes and alkynes to yield mono- and bisadducts with loss of molecular nitrogen. This chemical behavior is utilized in the synthesis of various heterocyclic compounds, offering new routes to γ-pyrans and furan derivatives (Thalhammer, Wallfahrer, & Sauer, 1988).

Antifungal Applications

In agricultural research, certain 1,3,4-oxadiazole derivatives have shown potential as fungicides. Their structure-activity relationships were evaluated against major rice diseases in China, indicating their utility in crop protection (Chen, Li, & Han, 2000).

Antimicrobial Agents

Synthesized 1,3,4-oxadiazole derivatives bearing pyrazole moiety have been evaluated for their antibacterial and antifungal activities. Compounds with this structure exhibited significant antimicrobial properties against various bacterial and fungal strains, highlighting their potential in medical applications (Malladi, Isloor, Peethambar, & Fun, 2014).

Pharmacological Potential

1,3,4-Oxadiazole and pyrazole derivatives have been studied for their pharmacological potential in various applications such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Their effects were assessed through computational and experimental methods, indicating diverse biological activities (Faheem, 2018).

Corrosion Inhibition

These compounds have been assessed for their corrosion inhibition ability towards mild steel in acidic environments. Studies include physicochemical and theoretical investigations, revealing their protective properties against corrosion (Ammal, Prajila, & Joseph, 2018).

Anticancer Research

1,3,4-Oxadiazole derivatives, particularly those incorporating pyrazole moieties, have shown promising anticancer properties. They have been synthesized and characterized for their ability to inhibit cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Jose, 2017).

Optical Properties

These compounds have also been studied for their optical properties. The fluorescence spectral characteristics of 5-(3-aryl-1H-pyrazol-5-yl)-1,3,4-oxadiazole derivatives were investigated, showing potential for applications in materials science (Ge et al., 2014).

Mechanism of Action

The compound “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” has been found to interact with the Cyclin-dependent kinase 2 in humans .

Safety and Hazards

The compound “(3-cyclopropyl-1H-pyrazol-5-yl)methanamine” has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZIWRDYUUYWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole

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